Bis(dimethylamino)methoxymethane
Overview
Description
Bis(dimethylamino)methoxymethane is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid that is widely used in various chemical reactions and industrial applications. This compound is known for its role in aminomethylation reactions and is classified as an aminal as well as a ditertiary amine .
Preparation Methods
Bis(dimethylamino)methoxymethane is typically synthesized by the reaction of dimethylamine and formaldehyde. The reaction proceeds as follows: [ 2 (CH_3)_2NH + CH_2O \rightarrow [(CH_3)_2N]_2CH_2 + H_2O ] This reaction involves the condensation of two molecules of dimethylamine with one molecule of formaldehyde, resulting in the formation of this compound and water .
Chemical Reactions Analysis
Bis(dimethylamino)methoxymethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Aminomethylation Reactions: This compound is commonly used in aminomethylation reactions, where it acts as a source of the dimethylaminomethyl group.
Common reagents and conditions used in these reactions include strong acids such as hydrochloric acid or sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Bis(dimethylamino)methoxymethane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in aminomethylation reactions.
Biology: This compound is used in the synthesis of various biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other medicinal compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which Bis(dimethylamino)methoxymethane exerts its effects involves the formation of reactive intermediates. In aminomethylation reactions, the compound forms a dimethylaminomethyl cation, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Bis(dimethylamino)methoxymethane can be compared with other similar compounds such as:
- Tris(dimethylamino)methane
- Tert-butoxybis(dimethylamino)methane
- Bis(dimethylamino)methane
These compounds share similar structural features and reactivity patterns but differ in their specific applications and properties. For example, tris(dimethylamino)methane and tert-butoxybis(dimethylamino)methane are also used in derivatization reactions for analytical purposes .
Properties
IUPAC Name |
1-methoxy-N,N,N',N'-tetramethylmethanediamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7(2)6(9-5)8(3)4/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMAYPZWJQYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(N(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152176 | |
Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-70-5 | |
Record name | Bis(dimethylamino)methoxymethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dimethylamino)methoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-N,N,N',N'-tetramethylmethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(DIMETHYLAMINO)METHOXYMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26554R5X7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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